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Compound of Interest

Compound Name:
2-Pyridin-2-yl-piperazine

dihydrochloride

CAS No.: 1984062-44-3

Cat. No.: B3249852

Get Quote

By: Senior Application Scientist

Introduction: The Piperazine Privileged Scaffold
In modern medicinal chemistry and drug design, the piperazine (hexahydropyrazine) ring is

universally recognized as a "privileged scaffold." Its distinct conformational flexibility, coupled

with the presence of two protonatable nitrogen centers, allows for extensive N,N'-

functionalization[1]. This structural tunability enhances aqueous solubility, bioavailability, and

the capacity to form high-affinity hydrogen bonds with diverse cellular targets[1]. In my

laboratory experience, integrating a piperazine moiety into a lipophilic core is often the critical

step that transforms a biologically inert molecule into a potent, target-specific therapeutic

agent.
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The rise of multidrug-resistant (MDR) pathogens necessitates novel antibacterial agents.

Piperazine derivatives have shown remarkable efficacy by targeting bacterial DNA gyrase and

inhibiting cell wall synthesis[2].

Phenothiazine-Piperazine Hybrids: Synthesized derivatives (e.g., Compound V) demonstrate

equipotent antibacterial activity to the standard antibiotic streptomycin against Gram-positive

Bacillus subtilis and Staphylococcus aureus[3]. Furthermore, these hybrids exhibit significant

antitubercular activity against Mycobacterium tuberculosis (H37Rv strain) at concentrations

as low as 1 µg/mL[3]. In silico modeling confirms their high binding affinity (-4.63 to -5.64

Kcal/mol) to the target protein DNA gyrase[2].

N,N′-Bis(1,3,4-thiadiazole) Piperazines: These derivatives expand the spectrum to Gram-

negative bacteria. Specific compounds (e.g., 6c and 6d) achieved Minimum Inhibitory

Concentrations (MIC) of 8–16 µg/mL against Escherichia coli and S. aureus, outperforming

several traditional antibiotics by interacting selectively with enoyl-ACP reductase[4].

Novel RL-Series (RL-308): Recent in vitro screenings of piperazine derivatives identified RL-

308 as a highly potent bactericidal agent, achieving an MIC of 2 µg/mL against Methicillin-

Resistant S. aureus (MRSA) and Shigella flexneri[5].

Anticancer Cytotoxicity: Precision Targeting
Piperazine derivatives are increasingly utilized in oncology to disrupt kinase signaling, induce

apoptosis, and overcome chemoresistance.

Vindoline-Piperazine Conjugates: By coupling N-substituted piperazines to the 17-position of

vindoline, researchers have achieved low micromolar growth inhibition. For instance, a [4-

(trifluoromethyl)benzyl]piperazine conjugate (Compound 23) demonstrated a GI50 of 1.00

µM against the MDA-MB-468 breast cancer cell line[6].

1-(2-Aryl-2-adamantyl)piperazines: Compound 7 exhibits profound selectivity for melanoma

cells (SK-MEL-28 and MDA-MB-435) with GI50 values ≤ 10 µM[7]. Mechanistically, it induces

LC3 accumulation and PARP cleavage, triggering multiple apoptotic death pathways while

minimizing toxicity to non-malignant cells[7].

Sulfonylated Oxazole-Piperazines: Compound 7b showed exceptional activity in MYCN-

amplified Kelly neuroblastoma cells (IC50 = 1.3 µM)[8]. Crucially, it demonstrated an
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improved selectivity profile compared to doxorubicin, exhibiting low cytotoxicity toward non-

malignant HEK293 cells (IC50 > 10 µM) by selectively modulating Aurora A kinase

pathways[8].

Quantitative Data Comparison
Derivative
Class

Target Disease
/ Pathogen

Most Potent
Compound

Efficacy Metric
(MIC / IC50 /
GI50)

Primary
Mechanism of
Action

Phenothiazine-

Piperazine

Tuberculosis /

Gram (+)
Compound V

MIC: 1 µg/mL (M.

tuberculosis)

DNA Gyrase

Inhibition[2][3]

N,N′-Bis(1,3,4-

thiadiazole)

Gram (-) & Gram

(+)
Compound 6c

MIC: 8 µg/mL (E.

coli)

Enoyl-ACP

Reductase

Inhibition[4]

RL-Series

Piperazines

MRSA /

Dysentery
RL-308

MIC: 2 µg/mL

(MRSA)

Cell Wall /

Membrane

Disruption[5]

Vindoline-

Piperazine
Breast Cancer Compound 23

GI50: 1.00 µM

(MDA-MB-468)

Microtubule

Destabilization[6]

Adamantyl-

Piperazine
Melanoma Compound 7

GI50: ≤ 10 µM

(SK-MEL-28)

PARP Cleavage

& LC3

Accumulation[7]

Oxazole-

Piperazine
Neuroblastoma Compound 7b

IC50: 1.3 µM

(Kelly cells)

Aurora A Kinase

Modulation[8]

Mechanistic Pathways
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Mechanistic pathways of piperazine derivatives in antimicrobial and anticancer applications.

Validated Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols represent the gold

standard for evaluating the biological activity of piperazine derivatives.

Protocol 1: Broth Microdilution Assay for MIC
Determination
Objective: To quantify the antimicrobial efficacy of synthesized piperazine derivatives. Causality

& Design: We utilize the double-dilution technique in 96-well microtiter plates. This logarithmic

concentration coverage allows for precise determination of the lowest inhibitory concentration.
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Preparation: Dissolve the piperazine derivative in DMSO. Critical Step: Ensure the final

DMSO concentration in the well is <1% to prevent solvent-induced bacterial toxicity, which

would yield false-positive inhibition.

Dilution: Perform a two-fold serial dilution of the compound in Mueller-Hinton broth across

the 96-well plate (e.g., from 256 µg/mL down to 0.5 µg/mL)[4].

Inoculation: Standardize the bacterial suspension to a 0.5 McFarland standard

(approximately 1.5×108 CFU/mL) and inoculate each well.

Incubation & Validation: Incubate at 37°C for 18-24 hours. Self-Validating Step: Add 30 µL of

0.015% resazurin dye to each well and incubate for an additional 2 hours. Metabolically

active bacteria reduce the blue resazurin to pink resorufin. This colorimetric shift eliminates

the subjectivity of visual turbidity checks, providing a definitive, binary readout of bacterial

viability.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
Objective: To evaluate the in vitro anti-proliferative activity of piperazine derivatives against

cancer cell lines. Causality & Design: Unlike MTT assays, which rely on mitochondrial

metabolic rates that can fluctuate independently of actual cell number due to specific drug

interactions, the SRB assay measures total cellular protein mass. This makes it highly reliable

for assessing cytostatic versus cytotoxic effects[7].

Seeding: Seed cancer cells (e.g., SK-MEL-28 or Kelly cells) in 96-well plates at a density of

5×103 cells/well and allow 24 hours for attachment.

Treatment: Expose cells to varying concentrations of the piperazine derivative (0.1 µM to 100

µM) for 48 to 72 hours.

Fixation: Add cold 10% Trichloroacetic Acid (TCA) directly to the wells and incubate at 4°C

for 1 hour. Causality: Cold TCA instantly halts metabolism and precipitates cellular proteins

to the bottom of the well, preserving the exact cell mass at the end of the treatment window

without degradation.

Staining: Wash plates with deionized water, dry, and stain with 0.4% SRB solution (dissolved

in 1% acetic acid) for 30 minutes. SRB binds stoichiometrically to basic amino acids under
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mildly acidic conditions.

Quantification: Wash unbound dye with 1% acetic acid. Solubilize the bound dye using 10

mM unbuffered Tris base (pH 10.5) and measure optical density (OD) at 540 nm using a

microplate reader. The OD directly correlates with the surviving cell mass.

Conclusion
The piperazine scaffold remains an indispensable tool in medicinal chemistry. As demonstrated

by comparative data, targeted structural modifications—such as phenothiazine coupling for

DNA gyrase inhibition or adamantyl conjugation for selective melanoma targeting—yield highly

specific, potent bioactive molecules. By adhering to rigorous, self-validating experimental

protocols, researchers can continue to unlock the therapeutic potential of next-generation

piperazine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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